ethyl 5-[4-(dimethylsulfamoyl)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolo[1,5-a]pyridine core, along with the sulfonamide and ester functionalities, makes this compound a valuable scaffold for drug design and development.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .
Mode of Action
It’s known that the structure of pyrazoles can influence their reactivity and biological activities . Changes in the structure can translate into changes in properties, potentially affecting how the compound interacts with its targets .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have shown various pharmaceutical uses, including antiviral, antimicrobial, and antitumor activities . This suggests that they may interact with multiple biochemical pathways.
Result of Action
Compounds in the pyrazolo[1,5-a]pyrimidines class have shown significant antiviral activities , suggesting that they may have a substantial impact at the molecular and cellular levels.
Preparation Methods
The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.
Introduction of the benzamido group: This step involves the coupling of the pyrazolo[1,5-a]pyridine core with a benzoyl chloride derivative under basic conditions.
Sulfonamide formation: The N,N-dimethylsulfamoyl group is introduced through a reaction with dimethylsulfamoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis platforms and continuous flow reactors.
Chemical Reactions Analysis
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and ester functionalities, using reagents such as alkyl halides or amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential drug candidate due to its ability to interact with various biological targets. It has shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Researchers use this compound to study its effects on cellular pathways and molecular targets, providing insights into its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biomolecules.
Material Science: Due to its unique structural features, the compound is investigated for its potential use in the development of novel materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyridine-3-carboxylic acid: Lacks the ester and sulfonamide functionalities, resulting in different chemical and biological properties.
N-(4-(N,N-dimethylsulfamoyl)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide: Contains an amide group instead of an ester, which may affect its reactivity and biological activity.
Ethyl 5-(4-aminobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate: Contains an amino group instead of the sulfonamide, leading to different interactions with biological targets.
The uniqueness of ethyl 5-[4-(dimethylsulfamoyl)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-4-28-19(25)16-12-20-23-10-9-14(11-17(16)23)21-18(24)13-5-7-15(8-6-13)29(26,27)22(2)3/h5-12H,4H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJALKJEQGFNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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